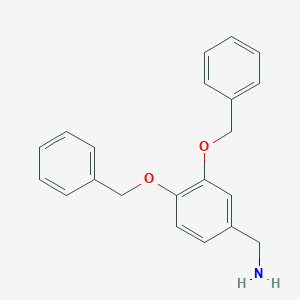
3-(4-Methoxy-phenylamino)-propionsäure
Übersicht
Beschreibung
3-(4-Methoxy-phenylamino)-propionic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionic acid moiety
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-phenylamino)-propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of polymers and other materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and acrylonitrile.
Reaction Conditions: The 4-methoxyaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide. This reaction forms 3-(4-Methoxy-phenylamino)-propionitrile.
Hydrolysis: The nitrile group in 3-(4-Methoxy-phenylamino)-propionitrile is then hydrolyzed to form the corresponding carboxylic acid, 3-(4-Methoxy-phenylamino)-propionic acid. This step typically requires acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxy-phenylamino)-propionic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(4-Methoxy-phenylamino)-propanol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acylation can be achieved using acyl chlorides in the presence of a base, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: 3-(4-Methoxy-phenylamino)-propanol.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-phenylamino)-propionic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxy-phenylamino)-butanoic acid: Similar structure but with an additional carbon in the aliphatic chain.
3-(4-Methoxy-phenylamino)-acetic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness
3-(4-Methoxy-phenylamino)-propionic acid is unique due to the presence of both a methoxy group and an amino group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178425-91-7 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)



